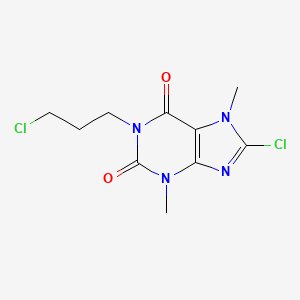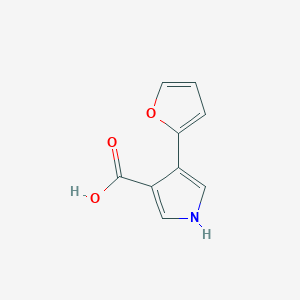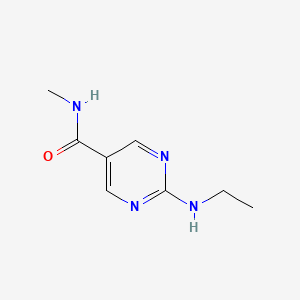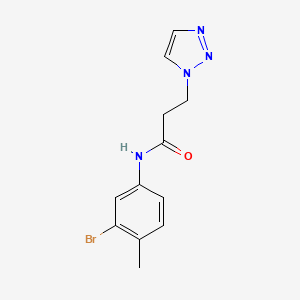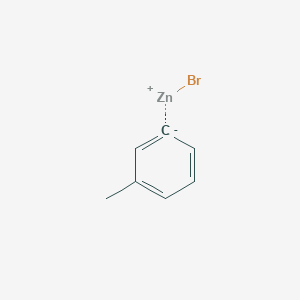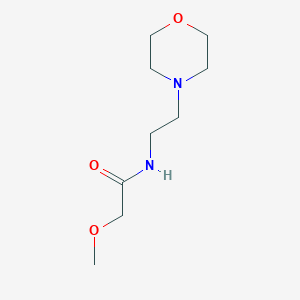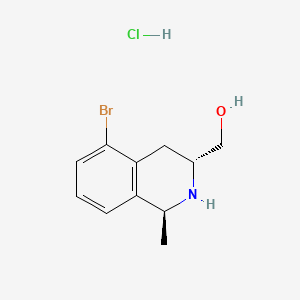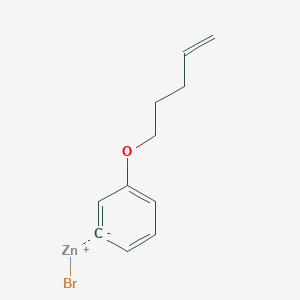
3-(4-Penten-1-oxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution in THF, a common solvent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-(4-PENTEN-1-OXY)BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The process involves:
Reacting 3-(4-PENTEN-1-OXY)BROMOBENZENE with Zinc: This step forms the organozinc intermediate.
Catalyst Addition: A catalyst such as palladium or nickel is often used to facilitate the reaction.
Stabilization in THF: The final product is stabilized in THF to maintain its reactivity and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like THF or dimethylformamide (DMF) are used to dissolve the reactants.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition and Reductive Elimination: Key steps in coupling reactions where the metal catalyst cycles between oxidation states to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
Benzylzinc Bromide: Used in the synthesis of benzyl derivatives.
Cyclohexylzinc Bromide: Utilized in the formation of cyclohexyl compounds.
Uniqueness
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific structure, which includes a penten-1-oxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
Propriétés
Formule moléculaire |
C11H13BrOZn |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UVALTYVIWAECTN-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


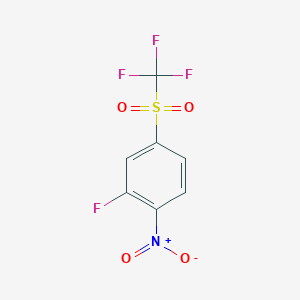
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
